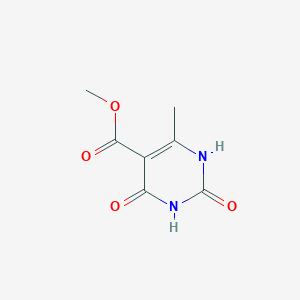

Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate

Description

Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate (CAS: 869891-41-8) is a pyrimidine derivative characterized by hydroxyl groups at positions 2 and 4, a methyl substituent at position 6, and a methyl ester at position 5. Its molecular formula is C₇H₈N₂O₄, with a molecular weight of 184.149 g/mol and a density of 1.5±0.1 g/cm³. The compound exhibits a boiling point of 391.9±52.0 °C and a flash point of 190.8±30.7 °C . It is commercially available with a purity of 95% . Pyrimidine derivatives like this are often studied for their biological activity and synthetic utility in medicinal chemistry.

Properties

IUPAC Name |

methyl 6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-4(6(11)13-2)5(10)9-7(12)8-3/h1-2H3,(H2,8,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMENLTSMANJRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651687 | |

| Record name | Methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869891-41-8 | |

| Record name | Methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate typically involves the reaction of 2,4-dihydroxy-6-methylpyrimidine with methyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex pyrimidine derivatives, which are essential in various chemical reactions including nucleophilic substitutions and oxidation-reduction processes.

Biological Applications

- Antimicrobial Activity : Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including Staphylococcus aureus with MIC values ranging from 4–8 μg/mL.

- Anticancer Properties : The compound has demonstrated promising anticancer activity against the MDA-MB-231 breast cancer cell line with an IC50 of 0.126 μM. This suggests potential therapeutic applications in oncology.

Medical Applications

- Drug Development : Researchers are investigating this compound for its potential use in developing enzyme inhibitors and receptor modulators. Its ability to interact with specific molecular targets positions it as a candidate for novel therapeutic agents.

Industrial Applications

- Pharmaceuticals and Agrochemicals : Due to its versatile chemical properties, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its derivatives are being explored for their applications in crop protection and enhancement of agricultural yields.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacteria. Results indicated that the compound inhibited growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research conducted on breast cancer cell lines demonstrated that this compound induced apoptosis in MDA-MB-231 cells at submicromolar concentrations. Further investigations are ongoing to elucidate the underlying mechanisms and optimize its structure for enhanced potency.

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies reveal moderate absorption characteristics and variable metabolic stability across species. The compound exhibits a favorable safety profile at high doses (up to 800 mg/kg) without significant acute toxicity observed in animal models.

Mechanism of Action

The mechanism of action of Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Functional Group Analysis

- Hydroxyl vs. Methoxy Groups :

Replacement of hydroxyl (-OH) groups with methoxy (-OCH₃) (e.g., CAS 15400-58-5) reduces hydrogen-bonding capacity and solubility in polar solvents. This substitution also increases steric hindrance, affecting reactivity in nucleophilic substitutions . - Ester vs. Carboxylic Acid :

The methyl ester (COOCH₃) in the target compound (CAS 869891-41-8) enhances lipophilicity compared to the carboxylic acid (COOH) in CAS 23945-44-0. This difference influences bioavailability and metabolic stability in drug design . - Methyl Substituent at Position 6 :

The 6-CH₃ group in the target compound distinguishes it from analogs like CAS 23945-44-0, contributing to steric effects that may modulate enzyme-binding interactions .

Physicochemical and Reactivity Differences

- Boiling Point and Stability :

The target compound’s high boiling point (392 °C) suggests strong intermolecular hydrogen bonding due to hydroxyl groups, whereas dimethoxy derivatives (e.g., CAS 15400-58-5) exhibit lower polarity and weaker interactions . - Synthetic Applications : The methyl ester group in the target compound facilitates hydrolysis to carboxylic acids under basic conditions, a feature absent in amide derivatives like CAS 1220039-43-7. This makes it a versatile intermediate in multi-step syntheses .

Biological Activity

Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate (often referred to as Methyl DHP) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, including enzymes and receptors. The following sections detail its biological activity, mechanism of action, and relevant research findings.

Methyl DHP exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : Methyl DHP can bind to the active or allosteric sites of specific enzymes, inhibiting their activity. This inhibition can prevent substrate binding and subsequent catalysis, impacting metabolic pathways .

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, thereby influencing cellular signaling pathways. This modulation can lead to various physiological effects depending on the receptor type .

Biological Activities

Research has identified several biological activities associated with Methyl DHP:

- Antimicrobial Activity : Preliminary studies suggest that Methyl DHP exhibits activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus. Minimum inhibitory concentration (MIC) values have been reported in the range of 4–8 μg/mL for these pathogens .

- Anticancer Potential : Some studies indicate that Methyl DHP may have anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. For instance, it has shown significant inhibitory effects on the growth of breast cancer cell lines .

- Neuroprotective Effects : Research highlights potential neuroprotective properties, suggesting that Methyl DHP could influence pathways related to neurodegenerative diseases. However, detailed studies are still required to elucidate these effects .

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicity

The pharmacokinetic profile of Methyl DHP has been evaluated in various studies. Key findings include:

- Absorption and Metabolism : The compound demonstrates moderate absorption characteristics with variable metabolic stability across different species. For example, studies in mouse models indicate a terminal elimination half-life ranging from 80 to 263 minutes depending on the formulation .

- Toxicity Assessment : In vivo studies have shown that Methyl DHP possesses a favorable safety profile at high doses (up to 800 mg/kg) without significant acute toxicity observed in animal models .

Q & A

Basic Research Questions

Q. How can the physicochemical properties of Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate be systematically characterized?

- Methodological Answer : Key physicochemical properties include molecular weight (184.149 g/mol), density (1.5±0.1 g/cm³), and boiling point (391.9±52.0 °C at 760 mmHg). These can be determined via:

- HPLC or GC-MS for purity analysis (≥95% recommended for research use).

- Differential Scanning Calorimetry (DSC) to assess thermal stability.

- UV-Vis Spectroscopy to confirm absorbance characteristics.

- Karl Fischer Titration for moisture content analysis.

- Reference experimental values against computational predictions (e.g., Gaussian for density functional theory) to validate accuracy .

Q. What synthetic strategies are effective for synthesizing this compound?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (e.g., Biginelli reaction analogs). Key steps include:

- Condensation of methyl acetoacetate, urea/thiourea, and aldehydes under acidic catalysis (e.g., HCl or p-TSA).

- Reflux optimization (e.g., 80–100°C in ethanol or methanol) to improve yield.

- Work-up : Neutralization with NaHCO₃, followed by recrystallization (ethanol/water) for purification.

- Monitor regioselectivity using TLC and adjust solvent polarity to minimize byproducts .

Q. What analytical techniques are recommended for confirming structural integrity post-synthesis?

- Methodological Answer :

- Single-crystal X-ray Diffraction (XRD) : Resolve bond angles (e.g., C8–C7–C20 = 125.62°) and torsion angles to confirm stereochemistry .

- NMR Spectroscopy : Compare experimental ¹H/¹³C shifts with predicted values (e.g., δ 2.4 ppm for methyl groups).

- FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peak (m/z 184.149) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or stability under varying conditions?

- Methodological Answer :

- Use Gaussian or ORCA to calculate HOMO/LUMO energies for predicting nucleophilic/electrophilic sites.

- Simulate solvent effects (e.g., PCM model) to study hydrolysis susceptibility of the ester group.

- Compare computed XRD parameters (bond lengths, angles) with experimental data to identify conformational stability .

Q. What methodologies resolve contradictions between spectroscopic data and theoretical predictions?

- Methodological Answer :

- For conflicting NMR/XRD

- Perform dynamic NMR to assess rotational barriers (e.g., hindered rotation around the pyrimidine ring).

- Use variable-temperature XRD to detect phase-dependent conformational changes.

- Cross-validate with solid-state NMR to reconcile solution vs. crystal structure discrepancies .

Q. How should researchers design experiments to investigate biological activity, considering structural analogs?

- Methodological Answer :

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl groups in analogs) and test antibacterial efficacy via MIC assays .

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase).

- In vitro assays : Prioritize cytotoxicity screening (MTT assay) before in vivo studies.

Q. What protocols ensure safe handling and storage in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C, away from light/moisture to prevent ester hydrolysis.

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Q. How can regioselectivity challenges in pyrimidine ring modifications be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.